Methyl 4-(bromomethyl)-3-fluorobenzoate
Overview
Description
Methyl 4-(bromomethyl)-3-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, featuring a bromomethyl group and a fluorine atom attached to the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
Methyl 4-(bromomethyl)-3-fluorobenzoate plays a role in biochemical reactions, particularly in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It interacts with enzymes and proteins, although specific biomolecules it interacts with are not yet fully identified .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and potential enzyme inhibition or activation . It’s involved in free radical reactions, where it loses a bromo atom, leaving behind a succinimidyl radical .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate typically involves the bromination of methyl 3-fluorobenzoate. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding methyl 4-(hydroxymethyl)-3-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the bromomethyl group can yield methyl 4-(formyl)-3-fluorobenzoate using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Major Products:
Nucleophilic Substitution: Corresponding substituted benzoates.
Reduction: Methyl 4-(hydroxymethyl)-3-fluorobenzoate.
Oxidation: Methyl 4-(formyl)-3-fluorobenzoate.
Scientific Research Applications
Methyl 4-(bromomethyl)-3-fluorobenzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a precursor in the synthesis of potential anti-HIV agents and other therapeutic compounds.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-3-fluorobenzoate depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds. In biological systems, the compound’s activity is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl 4-(chloromethyl)-3-fluorobenzoate: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Methyl 4-(bromomethyl)-2-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, affecting the compound’s properties.
Uniqueness: Methyl 4-(bromomethyl)-3-fluorobenzoate is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Biological Activity
Methyl 4-(bromomethyl)-3-fluorobenzoate (C₉H₈BrF O₂) is an organic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores the biochemical properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Overview of the Compound
This compound is characterized by a bromomethyl group and a fluorine atom attached to a benzoate structure. Its molecular weight is approximately 247.06 g/mol, and it typically appears as a white to off-white crystalline solid. The presence of the bromomethyl and fluorine substituents contributes to its reactivity and biological activity.
The compound has been implicated in various biochemical reactions, particularly in the context of enzyme interactions. Notably, it plays a role in:
- Suzuki–Miyaura Coupling : This reaction is crucial for forming carbon-carbon bonds in organic synthesis, facilitating the creation of complex molecules, including pharmaceuticals.
- Enzyme Inhibition : this compound can interact with specific enzymes, potentially leading to inhibition or activation of various biochemical pathways.
The biological activity of this compound is largely attributed to its ability to modify enzyme activity through both covalent and non-covalent interactions. The bromomethyl group serves as a leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-nucleophile bonds. This mechanism is critical for its potential therapeutic applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines, including lung, breast, and gastric cancer cells. It has been observed to inhibit cell proliferation effectively.
- Antibacterial and Antifungal Properties : Preliminary studies suggest that it may inhibit the growth of various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .
- Potential HDAC Inhibition : The compound's structural characteristics may allow it to function as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy .
Case Studies
- Antiproliferative Studies :
- A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated significant induction of apoptosis at specific concentrations (IC50 values were determined through MTT assays)【2】.
- Enzyme Interaction Studies :
- Research demonstrated that this compound could effectively inhibit certain enzymes involved in cancer progression, suggesting its potential as a therapeutic agent【2】【5】.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBQAHZJVDWSFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596108 | |
Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128577-47-9 | |
Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(bromomethyl)-3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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